CID 67337634

Description

Classification within β-Lactam Antibiotics.

Ceftezole (B193878) sodium is classified as a first-generation cephalosporin (B10832234) antibiotic. patsnap.comnih.gov Cephalosporins are a subgroup of beta-lactam antibiotics, characterized by a core structure containing a 1,2-thiazine fused to a 2-azetidinone, forming a cephem nucleus. drugbank.com This structure is analogous to the penicillin nucleus but with a six-membered dihydrothiazine ring instead of a five-membered thiazolidine (B150603) ring. Beta-lactam antibiotics, including cephalosporins, exert their effect by interfering with the synthesis of the bacterial cell wall, a process crucial for bacterial survival. patsnap.com They achieve this by binding to penicillin-binding proteins (PBPs), enzymes involved in the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall. patsnap.comnih.gov The inactivation of PBPs by ceftezole sodium disrupts peptidoglycan synthesis, leading to weakened cell walls and eventual cell lysis. patsnap.comnih.gov

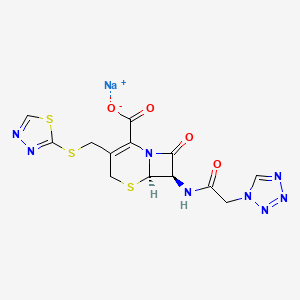

Ceftezole is a semisynthetic first-generation cephalosporin featuring (1,3,4-thiadiazol-2-ylsulfanyl)methyl and [2-(1H-tetrazol-1-yl)acetamido side groups at positions 3 and 7, respectively. nih.gov Ceftezole sodium is the sodium salt form of ceftezole. nih.gov

Historical Context of Cephalosporin Research and Development.

The history of cephalosporins dates back to the mid-20th century. oup.comwikipedia.org The initial discovery was made by Italian scientist Giuseppe Brotzu in 1948, who isolated antibiotic-producing substances from cultures of Acremonium strictum (formerly known as Cephalosporium acremonium) found in a sewer in Sardinia. wikipedia.orgresearchgate.netwepub.org Brotzu observed that these cultures were effective against Salmonella typhi, the bacterium responsible for typhoid fever, which was known to produce beta-lactamase enzymes that inactivate penicillin. wikipedia.org

Further research at the University of Oxford by Guy Newton and Edward Abraham led to the isolation of cephalosporin C in 1953 and the elucidation of its structure in 1959. oup.comwikipedia.org Cephalosporin C was found to be less potent than penicillin but was resistant to inactivation by beta-lactamases. wikipedia.org The core structure of cephalosporin C, 7-aminocephalosporanic acid (7-ACA), became the foundation for the development of numerous semi-synthetic cephalosporins. wikipedia.org Modifications of the side chains attached to the 7-ACA nucleus allowed for the creation of compounds with improved potency, broader spectrums of activity, and enhanced pharmacokinetic properties. wikipedia.org The first semi-synthetic cephalosporin, cefalotin (cephalothin), was introduced in 1964. wikipedia.org The development of cephalosporins progressed through different generations, with each subsequent generation generally exhibiting increased activity against Gram-negative bacteria compared to the preceding one. wikipedia.orgwepub.org First-generation cephalosporins, like ceftezole sodium, are typically active against a range of Gram-positive bacteria and some Gram-negative bacteria. patsnap.com The research and development of cephalosporins have significantly contributed to the treatment of bacterial infections, particularly in hospital settings. hbs.edu

Detailed Research Findings

Research on ceftezole sodium includes studies on its physical properties and behavior, such as de-agglomeration driven by ultrasound during crystallization processes. Studies have shown that ultrasound can efficiently inhibit the agglomeration of ceftezole sodium particles, with larger particles being more susceptible to de-agglomeration under ultrasonic irradiation. nih.govnih.gov The formation and growth mechanisms of ceftezole sodium monohydrate ring-banded spherulites have also been investigated, suggesting that ring band formation is controlled by material transport. acs.org Furthermore, research has explored analytical methods for the determination of ceftezole sodium, such as flow-injection chemiluminescence based on its enhancing effect on the luminol-potassium ferricyanide (B76249) reaction. asianpubs.org This method has shown proportionality between chemiluminescence intensity and ceftezole sodium concentration within a specific range. asianpubs.org

While not a typical antibacterial application, one study identified cefmetazole (B193816) sodium (a second-generation cephalosporin) as an allosteric effector that can regulate the oxygen supply efficiency of adult hemoglobin by binding to its beta-chains. cancer.govtandfonline.com This highlights the potential for exploring unexpected interactions of cephalosporin compounds. tandfonline.com

Structure

3D Structure of Parent

Properties

CAS No. |

41136-22-5 |

|---|---|

Molecular Formula |

C13H12N8NaO4S3 |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

sodium (6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/t8-,11-;/m1./s1 |

InChI Key |

LULDFGMJOLSEIH-JHQAJZDGSA-N |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |

Appearance |

Solid powder |

Other CAS No. |

41136-22-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

26973-24-0 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ceftezol ceftezol, sodium salt ceftezole ceftezole sodium Celoslin demethylcefazolin Falomesin |

Origin of Product |

United States |

Mechanistic Studies of Ceftezole Sodium Action

Interaction with Penicillin-Binding Proteins (PBPs)

The antibacterial activity of ceftezole (B193878) sodium, characteristic of β-lactam antibiotics, stems from its interference with bacterial cell wall synthesis. This process is critically dependent on a group of enzymes known as penicillin-binding proteins (PBPs). patsnap.comtoku-e.comncats.io

PBPs are transpeptidases and transglycosylases that play vital roles in the final stages of peptidoglycan biosynthesis, a mesh-like polymer essential for the structural integrity and rigidity of the bacterial cell wall. toku-e.comnih.govrcsb.org

Ceftezole sodium exerts its bactericidal effect by binding to and inactivating PBPs located on the inner membrane of the bacterial cell wall. nih.govwikipedia.org This binding is crucial for disrupting the normal function of these enzymes. Studies have investigated the binding affinity of ceftezole to specific PBPs in various bacterial species. For instance, research on Bacteroides fragilis suggested that resistance to ceftezole might be linked to a decreased affinity for PBP3. toku-e.com While specific quantitative binding affinity data (e.g., IC50 or Ki values for PBP binding) for ceftezole across a wide range of bacterial PBPs were not extensively detailed in the immediate search results, the general mechanism involves covalent acylation of the active site serine residue of the PBP, mimicking the D-Ala-D-Ala terminus of the peptidoglycan precursor. rcsb.orgrcsb.org

By binding to PBPs, ceftezole sodium directly inhibits their enzymatic activity, thereby disrupting the synthesis of the bacterial cell wall. patsnap.comtoku-e.comncats.ioncats.io This inhibition primarily affects the transpeptidation reaction, which is responsible for cross-linking the peptidoglycan chains. toku-e.comnih.govrcsb.org The disruption of this vital process leads to a weakened cell wall. patsnap.comtoku-e.comnih.gov

The peptidoglycan layer provides mechanical strength to the bacterial cell wall. PBPs catalyze the formation of peptide cross-links between adjacent peptidoglycan strands. toku-e.comrcsb.orgsigmaaldrich.com Ceftezole sodium, by inactivating PBPs, prevents the formation of these critical cross-links. toku-e.comnih.govrcsb.org This molecular disruption compromises the integrity of the cell wall, leading to osmotic instability and ultimately, bacterial cell lysis and death. patsnap.comtoku-e.comnih.gov

Alpha-Glucosidase Inhibitory Activity

In addition to its antibacterial properties, ceftezole has been identified as an inhibitor of alpha-glucosidase. toku-e.comncats.iodrugbank.commedchemexpress.com Alpha-glucosidase is an enzyme primarily found in the brush border of the small intestine, where it plays a key role in the hydrolysis of complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can slow down glucose absorption and help regulate postprandial blood glucose levels. mdpi.comnih.gove-fas.org

Studies investigating the alpha-glucosidase inhibitory activity of ceftezole have characterized its kinetic profile. Research has shown that ceftezole acts as a reversible and non-competitive inhibitor of yeast alpha-glucosidase. ncats.iodrugbank.commedchemexpress.comnih.gov A study reported a Ki value of 5.78 x 10-7 M for the reversible, non-competitive inhibition of yeast alpha-glucosidase by ceftezole when the enzyme mixture was pretreated with the compound. ncats.ioncats.ionih.gov Non-competitive inhibition suggests that ceftezole binds to a site on the enzyme distinct from the substrate binding site, and can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

While specific detailed molecular interaction studies (e.g., crystallographic data or detailed docking simulations) of ceftezole with alpha-glucosidase were not prominently featured in the search results, the demonstration of non-competitive inhibition indicates that ceftezole interacts with the enzyme at an allosteric site, rather than directly competing with the substrate at the active site. mdpi.com This binding event alters the conformation or activity of the enzyme, thereby reducing its ability to hydrolyze its substrates. Further research, such as structural analysis and binding studies, would be necessary to fully elucidate the precise molecular interactions between ceftezole and the alpha-glucosidase enzyme.

Here is a summary of key research findings:

| Study | Enzyme Target | Inhibition Type | Ki Value (if reported) | Key Finding | Source |

| Yotsuji et al., 1988 | PBP3 (B. fragilis) | Decreased Affinity | Not specified | Resistance linked to decreased PBP3 affinity. | toku-e.com |

| Lee D et al., 2007 | Yeast Alpha-Glucosidase | Reversible, Non-Competitive | 5.78 x 10-7 M | Potent alpha-glucosidase inhibition observed in vitro and in vivo. ncats.ioncats.ionih.gov | toku-e.comncats.ionih.gov |

| Truesdell, Zurenko, Laborde, 1989 (Cefmetazole study, related compound) | PBPs (S. aureus) | Binding Affinity | Quantitative data presented in source | Cefmetazole (B193816) showed comparable or higher affinity for PBP1, PBP2, and PBP3 than some other cephalosporins, and greater affinity for PBP2' (PBP2a). oup.com | oup.com |

Influence on Associated Cellular Metabolic Pathways (e.g., glycogen (B147801) synthase kinase-3, peroxisome proliferator-activated receptor-gamma)

Research into the broader biological activities of Ceftezole sodium, beyond its established antibacterial mechanism, has explored its potential influence on host cellular metabolic pathways. One area of investigation has focused on its observed anti-diabetic activity in in vivo models nih.gov.

Studies utilizing a streptozotocin-induced mouse model of diabetes have indicated that Ceftezole treatment can influence the expression levels of certain key metabolic regulators, specifically glycogen synthase kinase-3 (GSK-3) and peroxisome proliferator-activated receptor-gamma (PPAR-gamma) nih.govglpbio.com. Following treatment with Ceftezole in this model, a slight decrease in the mRNA expression levels of both GSK-3 and PPAR-gamma was observed when compared to control groups nih.govglpbio.com.

This finding emerged in the context of research demonstrating Ceftezole's activity as an alpha-glucosidase inhibitor, contributing to a reduction in blood glucose levels in the treated mice nih.govncats.io. While the primary antibacterial action of Ceftezole involves inhibiting bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs) ncats.ionih.govpatsnap.com, these observations suggest potential secondary effects on host metabolic pathways.

The exact mechanisms by which Ceftezole treatment leads to a decrease in GSK-3 and PPAR-gamma mRNA expression are not extensively detailed in the available research. However, the observed changes in expression levels of these metabolic regulators are noteworthy, given their significant roles in glucose and lipid metabolism. GSK-3 is a kinase involved in phosphorylating glycogen synthase, thereby inhibiting glycogen synthesis, and also plays roles in insulin (B600854) signaling ggu.ac.innih.gov. PPAR-gamma is a nuclear receptor that regulates the transcription of genes involved in adipogenesis, lipid metabolism, and glucose homeostasis frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov.

Further detailed research is required to fully elucidate the nature and implications of Ceftezole's influence on GSK-3 and PPAR-gamma expression, as well as any downstream effects on associated cellular metabolic processes. The current findings are based on observations in a specific animal model and suggest a potential link that warrants deeper investigation to understand its relevance and mechanism in a broader biological context.

Summary of Observed mRNA Expression Changes in a Mouse Model

| Compound | Metabolic Regulator | Observed Change in mRNA Expression (vs. Control) | Reference |

| Ceftezole | Glycogen Synthase Kinase-3 (GSK-3) | Slightly decreased | nih.govglpbio.com |

| Ceftezole | Peroxisome Proliferator-activated Receptor-gamma (PPAR-gamma) | Slightly decreased | nih.govglpbio.com |

| Ceftezole | Uncoupling Protein-3 (UCP-3) | Slightly decreased | nih.gov |

In Vitro and Preclinical Antimicrobial Spectrum and Efficacy Research

Broad-Spectrum Antibacterial Activity Characterization.

Ceftezole (B193878) is characterized as a broad-spectrum antibiotic, demonstrating activity against a variety of both Gram-positive and Gram-negative bacteria in vitro. nih.govncats.iomedchemexpress.comncats.io Its bactericidal action is attributed to the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are crucial for peptidoglycan biosynthesis. ncats.ioncats.iopatsnap.com This inhibition prevents the proper synthesis of the cell wall, leading to osmotic instability and eventual cell lysis. patsnap.com The presence of a tetrazole nucleus at position 7 in its chemical structure is thought to contribute to its stability against β-lactamases and its broad-spectrum activity.

Activity against Gram-Positive Bacterial Species (in vitro).

In vitro studies have shown that ceftezole exhibits potent activity against Gram-positive bacteria. ncats.iomedchemexpress.compatsnap.com Specifically, it has demonstrated bactericidal activity at concentrations exceeding the minimum inhibitory concentration (MIC) against Staphylococcus aureus. nih.gov Susceptibility testing of clinical isolates of S. aureus has shown a peak susceptibility at 0.20 µg/ml, with no resistant strains observed at MICs of 3.13 µg/ml or above in some studies. ncats.ioncats.io

Activity against Gram-Negative Bacterial Species (in vitro).

Ceftezole is also active in vitro against many species of Gram-negative bacteria. ncats.iomedchemexpress.compatsnap.com It has shown particular effectiveness against clinical isolates of Escherichia coli and Klebsiella spp. nih.gov Ceftezole demonstrated bactericidal activity at concentrations above the MIC against E. coli. nih.gov

Susceptibility Profiles of Specific Bacterial Pathogens (in vitro).

Ceftezole exhibits varying degrees of activity against specific bacterial pathogens in vitro. It is effective against organisms such as Staphylococcus aureus, Escherichia coli, and Klebsiella spp. nih.govncats.iomedchemexpress.comncats.io

Analysis of Intrinsic Resistance in Specific Bacterial Taxa (e.g., Pseudomonas aeruginosa, Serratia marcescens, Proteus vulgaris).

Despite its broad spectrum, ceftezole lacks efficacy against certain bacterial species due to intrinsic resistance. nih.govncats.iomedchemexpress.comncats.io Notably, Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris are intrinsically resistant to ceftezole. nih.govncats.iomedchemexpress.comncats.iotargetmol.com Intrinsic resistance is a natural characteristic of a bacterial species, independent of prior antibiotic exposure, and can be mediated by factors such as the bacterial outer membrane limiting antibiotic entry or the presence of efflux pumps. mdpi.comresearchgate.netnih.gov Pseudomonas aeruginosa, for example, is intrinsically resistant to certain antibiotics, including first and second-generation cephalosporins, partly due to its impermeable outer membrane and efficient efflux pumps. mdpi.comresearchgate.net

Comparative In Vitro Antimicrobial Efficacy with Other β-Lactam Antibiotics (e.g., Cefazolin (B47455), Cephaloridine (B1668813), Cephalothin).

Comparative in vitro studies have evaluated the antimicrobial efficacy of ceftezole against other β-lactam antibiotics, such as cefazolin, cephaloridine, and cephalothin (B1668815). The activity of ceftezole against clinical isolates of Escherichia coli and Klebsiella spp. has been reported as nearly equal to that of cefazolin. nih.gov Furthermore, ceftezole has shown higher activity against these pathogens compared to cephaloridine and cephalothin in certain contexts. nih.gov

In susceptibility tests on clinical isolates of P. mirabilis, cross-resistance was observed between ampicillin (B1664943) and cephaloridine, but not between ampicillin and ceftezole. nih.gov

Molecular Mechanisms of Antimicrobial Resistance to Ceftezole Sodium

Role of β-Lactamase Enzymes in Resistance.

β-Lactamase enzymes are a major defense mechanism employed by bacteria against β-lactam antibiotics, including cephalosporins like ceftezole (B193878) sodium. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. frontiersin.orgnih.gov The production of β-lactamases is a common cause of resistance to cephalosporins. toku-e.comtoku-e.com

Characterization of Plasmid-Encoded β-Lactamases.

Resistance to cephalosporins is frequently attributed to the presence of plasmid-encoded β-lactamases. toku-e.comtoku-e.com These genetic elements can be transferred between bacterial species, facilitating the dissemination of resistance. nih.gov In Bacteroides fragilis, a significant anaerobic pathogen, resistance to cephalosporins, including ceftezole and cefoxitin (B1668866), can be associated with the production of β-lactamases such as cephalosporinase (B13388198) (encoded by cepA) and CfxA (encoded by cfxA). nih.govasm.orgnih.govresearchgate.net While cepA is often chromosomally encoded and its expression can be low-level, insertion sequences upstream of the gene can lead to overexpression. researchgate.net The cfxA gene is less common in B. fragilis but is more frequently linked to phenotypic β-lactam resistance. researchgate.net

Enzymatic Hydrolysis Stability of Ceftezole Sodium.

The stability of ceftezole sodium against enzymatic hydrolysis by β-lactamases is a critical factor influencing its effectiveness. Studies have investigated the stability of ceftezole, as well as closely related cephamycins like cefmetazole (B193816), against various β-lactamases. Cefmetazole, for instance, is noted for its strong tolerance and stability to various β-lactamases, including those produced by Bacteroides fragilis, suggesting that these enzymes cannot significantly hydrolyze the compound. google.com While ceftezole is a first-generation cephalosporin (B10832234), its resistance to β-lactamases has been compared to other cephalosporins, with some demonstrating higher stability. uobaghdad.edu.iq Research on B. fragilis strains has specifically examined the stability of ceftezole to β-lactamase as a factor in resistance. nih.govasm.org

Alterations in Penicillin-Binding Proteins (PBPs).

Ceftezole, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs). toku-e.comtoku-e.compatsnap.comwikipedia.orgncats.ionih.gov PBPs are crucial enzymes involved in the final stages of peptidoglycan synthesis, a key component of the bacterial cell wall. toku-e.comtoku-e.compatsnap.comwikipedia.orgncats.ionih.gov Alterations in these target proteins, particularly a decrease in their affinity for the antibiotic, can lead to resistance. nih.govnih.govwikipedia.orgfishersci.canih.govasm.orgoup.com

Mechanisms of Decreased PBP Affinity (e.g., PBP3 in Bacteroides fragilis).

Decreased affinity of PBPs for ceftezole is a significant mechanism of resistance. In Bacteroides fragilis, which is unique among studied bacteria in possessing only three detectable PBPs, decreased affinity for PBP3 has been identified as playing an important role in resistance to ceftezole, as well as cefazolin (B47455) and cephalothin (B1668815). nih.govasm.orgnih.govnih.gov Studies comparing the susceptibilities of B. fragilis isolates to different cephalosporins have shown that strains resistant to ceftezole, cefazolin, and cephalothin often exhibit this decreased affinity for PBP3. nih.govasm.orgnih.gov

Table 1: Susceptibility and PBP Affinity in Bacteroides fragilis Strains

| Strain | Ceftezole MIC (µg/ml) | Cefazolin MIC (µg/ml) | Cephalothin MIC (µg/ml) | Cefoperazone MIC (µg/ml) | Cefamandole MIC (µg/ml) | PBP3 Affinity (Qualitative) |

| B. fragilis G-232 (Resistant) | 100 nih.govasm.orgnih.gov | 100 nih.govasm.orgnih.gov | 200 nih.govasm.orgnih.gov | 6.25 nih.govasm.orgnih.gov | 25 nih.govasm.orgnih.gov | Decreased Affinity nih.govasm.orgnih.gov |

| B. fragilis G-242 (Resistant) | 100-400 nih.govasm.orgnih.gov | 100-400 nih.govasm.orgnih.gov | 100-400 nih.govasm.orgnih.gov | 100-400 nih.govasm.orgnih.gov | 100-400 nih.govasm.orgnih.gov | Not specified (High β-lactamase) nih.govasm.orgnih.gov |

| B. fragilis G-253 (Susceptible) | Not specified | Not specified | Not specified | Not specified | Not specified | Normal Affinity nih.govasm.org |

Role of Multidrug Efflux Pumps in Resistance.

Multidrug efflux pumps are bacterial transport proteins that actively extrude a wide range of substrates, including antibiotics, from the interior of the cell to the external environment. frontiersin.orgnih.govnih.govmicropspbgmu.ru This active transport mechanism can reduce the intracellular concentration of the antibiotic below the level required to inhibit bacterial growth, thereby contributing to resistance. frontiersin.orgnih.govnih.govmicropspbgmu.ru Efflux pumps can contribute to multidrug resistance phenotypes. frontiersin.orgnih.govnih.govmicropspbgmu.rudatahorizzonresearch.comscispace.com While efflux pumps are a known mechanism of resistance for various antibiotics, including some β-lactams and cephalosporins, their specific contribution to ceftezole sodium resistance may vary depending on the bacterial species. frontiersin.orgdatahorizzonresearch.comjetir.org Research on cefmetazole resistance in Escherichia coli, a related cephamycin, has indicated that changes in drug efflux pumps can be involved in resistance acquisition. dovepress.com

Transcriptional Regulation of Efflux Pump Gene Expression.

The expression of genes encoding efflux pumps is often tightly regulated at the transcriptional level. nih.govmicropspbgmu.rujetir.orgmdpi.com This regulation allows bacteria to control the production of efflux pumps in response to environmental stimuli, including the presence of antibiotics. Mutations in regulatory proteins or at the promoter regions of efflux pump genes can lead to their overexpression. nih.govmdpi.com This increased production of efflux pumps results in enhanced antibiotic extrusion and a higher level of resistance. nih.govmdpi.com Studies have explored the transcriptional regulation of efflux pumps in various bacterial species, demonstrating how complex regulatory networks, such as two-component systems, can influence efflux pump gene expression and contribute to antibiotic resistance. nih.govmicropspbgmu.rumdpi.comjournalaim.com

Outer Membrane Permeability Changes in Resistant Strains

The outer membrane of Gram-negative bacteria acts as a selective barrier, controlling the passage of molecules, including antibiotics, into the cell nih.gov. Alterations in the composition and structure of this membrane can significantly impact antibiotic susceptibility. Reduced permeability of the outer membrane is a known mechanism contributing to resistance in Gram-negative bacteria nih.govresearchgate.net. This can occur through various mechanisms, including changes in the expression or function of porin channels nih.gov.

Porin Downregulation and its Impact on Permeation (e.g., OmpF, OmpC in Escherichia coli)

Porins are channel-forming proteins located in the outer membrane of Gram-negative bacteria that facilitate the diffusion of small, hydrophilic molecules, such as beta-lactam antibiotics like ceftezole sodium, into the periplasmic space where their targets (PBPs) are located nih.govmdpi.com. Downregulation or loss of these porin channels can restrict the entry of antibiotics, thereby reducing their effective concentration at the site of action and contributing to resistance nih.govmdpi.com.

In Escherichia coli, OmpF and OmpC are major outer membrane porins that play a significant role in the uptake of various antibiotics mdpi.com. Studies have shown that decreased expression levels of ompF and ompC genes are associated with acquired resistance to certain cephalosporins, including cefmetazole, a cephamycin antibiotic structurally related to ceftezole sodium nih.govnih.gov. Research indicates that in strains that developed resistance after exposure to cefmetazole, the mRNA expression levels of ompF and ompC were significantly decreased compared to susceptible strains nih.govnih.gov. This downregulation of porins is thought to be a key factor in the acquisition of resistance nih.govnih.gov. The loss of both OmpC and OmpF porin proteins has also been linked to resistance to other cephalosporins like cefoxitin in E. coli mdpi.com.

The following table illustrates the change in mRNA expression levels of porin genes in E. coli strains that acquired resistance after exposure to cefmetazole:

| Gene | Expression Level in Resistant Strains (compared to wild type) | Significance (P-value) |

| ompF | Significantly decreased | <0.05 |

| ompC | Significantly decreased | <0.05 |

| phoE | Significantly decreased | <0.05 |

Note: Data is based on studies involving cefmetazole, a related cephamycin antibiotic, in Escherichia coli. nih.gov

This reduction in porin channels effectively reduces the influx of the antibiotic into the bacterial cell, contributing to a higher minimum inhibitory concentration (MIC) and clinical resistance.

Adaptive Resistance Development in Bacterial Populations

Adaptive resistance refers to the ability of bacterial populations to tolerate antibiotic exposure through non-heritable mechanisms, which can then provide a window for the evolution of stable genetic resistance researchgate.netnih.gov. This type of resistance is often transient and can arise rapidly in response to environmental pressures, such as the presence of antibiotics researchgate.net. While the specific mechanisms of adaptive resistance to ceftezole sodium are not extensively detailed in the provided search results, general principles of adaptive resistance in bacterial populations exposed to antibiotics are relevant.

Repeated exposure to antibiotics can lead to bacterial populations adapting and eventually becoming tolerant and resistant researchgate.net. This can involve various mechanisms, including changes in growth rate, formation of persister cells, or activation of stress responses that temporarily reduce susceptibility researchgate.net. These adaptive changes can allow a subpopulation of bacteria to survive antibiotic treatment, providing a reservoir from which more stable, genetically encoded resistance mechanisms (such as porin downregulation or acquisition of resistance genes) can emerge and spread researchgate.netnih.gov. Laboratory evolution studies have provided insights into how bacterial populations adapt to antibiotic exposure over time, highlighting mechanisms like convergent evolution and the role of loss-of-function mutations in the development of resistance researchgate.net.

Understanding the dynamics of adaptive resistance is important because it can contribute to treatment failure and the selection of higher levels of stable resistance within a bacterial population.

Synthetic and Derivatization Chemistry of Ceftezole Sodium

Semi-Synthetic Derivation Pathways and Strategies

Ceftezole (B193878) sodium is classified as a semi-synthetic derivative of cephalosporin (B10832234). fortunachem.compatsnap.comjecibiochem.com Semi-synthetic routes typically involve chemical modifications of naturally derived cephalosporin precursors, such as 7-aminocephalosporanic acid (7-ACA). nih.gov The synthesis of ceftezole likely involves multiple steps to introduce its characteristic side chains at positions 3 and 7 of the cephem nucleus. wikipedia.org

Key steps in the synthetic routes for cephalosporins, which would be relevant to ceftezole, can include:

Formation of the tetrazole ring.

Introduction of the thiadiazole moiety.

Coupling reactions to attach these side chains to the 7-ACA core. These coupling reactions are performed under controlled conditions involving specific temperatures, pH levels, and catalysts.

Industrial production methods for complex compounds like ceftezole sodium require optimized synthetic routes to ensure high yield and purity. This may involve automated synthesis equipment, purification techniques such as chromatography and crystallization, and rigorous quality control measures.

Chiral Synthesis and Stereochemical Considerations in Ceftezole Sodium

Ceftezole sodium possesses defined stereochemistry at the C6 and C7 positions of the cephem core, specifically the (6R,7R) configuration. wikipedia.orgnih.gov Chirality is a fundamental aspect of many organic molecules, including pharmaceuticals, where the spatial arrangement of atoms can significantly influence biological activity and properties. york.ac.ukresearchgate.net

Achieving the correct stereochemistry during synthesis is crucial for the efficacy of chiral drugs. While the provided information confirms the (6R,7R) stereochemistry of ceftezole sodium wikipedia.orgnih.gov, detailed specific chiral synthesis strategies for ceftezole sodium were not extensively detailed in the search results. However, general approaches to asymmetric synthesis relevant to compounds with chiral centers like ceftezole include:

Utilizing chiral starting materials (chiral pool). york.ac.ukethz.ch

Resolution of racemic mixtures. york.ac.ukethz.ch

Employing chiral auxiliaries temporarily incorporated into the substrate. york.ac.ukethz.ch

Enantioselective synthesis using chiral reagents or catalysts. york.ac.ukethz.ch

The determination of absolute configuration in chiral molecules can be achieved through various methods, including X-ray crystallography, particularly when a heavy atom is present near a stereocenter. york.ac.uk

Design and Synthesis of Novel Ceftezole Sodium Analogues and Derivatives

The design and synthesis of novel analogues and derivatives of existing antibiotics like ceftezole aim to improve their properties, such as expanding the antibacterial spectrum, increasing stability against enzymatic degradation (e.g., by beta-lactamases), or enhancing pharmacokinetic profiles. The core structure of 7-aminocephalosporanic acid provides a versatile scaffold for such modifications. nih.gov

Modifications are typically made to the side chains at the C3 and C7 positions of the cephem nucleus, as these positions are known to influence the biological activity and pharmacological properties of cephalosporins. wikipedia.org The tetrazolylacetyl group at C7 and the (1,3,4-thiadiazol-2-ylthio)methyl group at C3 are key features of ceftezole's structure. wikipedia.org Research into novel analogues would involve synthesizing compounds with variations of these side chains or modifications to the cephem core itself.

Structure-Activity Relationship Studies of Modified Analogues

Structure-Activity Relationship (SAR) studies are fundamental in the design of new drug candidates. By synthesizing and testing a series of analogues with systematic structural variations, researchers can determine how specific chemical modifications impact biological activity, such as antibacterial potency and spectrum. uts.edu.au

For ceftezole analogues, SAR studies would focus on correlating changes in the C3 and C7 side chains, or other parts of the molecule, with their ability to inhibit bacterial growth and their susceptibility to resistance mechanisms like beta-lactamases. toku-e.comuts.edu.au While specific detailed SAR data for ceftezole analogues were not prominently featured in the search results, general principles of cephalosporin SAR indicate that modifications at C3 can influence pharmacokinetic properties and activity against specific bacteria, while modifications at C7 are often critical for antibacterial potency and stability against beta-lactamases. wikipedia.orguts.edu.au

Studies on other cephalosporins, such as cefmetazole (B193816) (a cephamycin), have involved SAR investigations to understand the relationship between their chemical structure and antibacterial properties. nih.gov These studies provide a framework for understanding how structural changes in the cephem core and its substituents can affect activity.

The mechanism of action of ceftezole, like other cephalosporins, involves binding to penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. toku-e.com SAR studies on analogues would likely involve assessing their binding affinity to various PBPs and their ability to inhibit the transpeptidation reaction necessary for peptidoglycan cross-linking. toku-e.comnih.gov

Resistance to cephalosporins can arise from various mechanisms, including the production of beta-lactamases that hydrolyze the beta-lactam ring, and alterations in PBPs that reduce their affinity for the antibiotic. toku-e.com SAR studies are crucial for designing analogues that can overcome these resistance mechanisms, for example, by being poor substrates for beta-lactamases or by having increased affinity for modified PBPs.

Advanced Analytical Methodologies for Ceftezole Sodium Research

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique in the analysis of Ceftezole (B193878) sodium, providing robust and reliable results for both quantitative assays and the determination of related substances. hejiachemicaltech.comselleckchem.com Its versatility allows for various chromatographic modes, with reversed-phase HPLC being the most widely employed.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the quantitative determination of Ceftezole sodium in bulk drug substances and pharmaceutical formulations. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

The separation is commonly achieved using a C18 column with a mobile phase consisting of an aqueous buffer (such as sodium dihydrogen phosphate) and an organic modifier like acetonitrile. researchgate.net Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where Ceftezole sodium exhibits maximum absorbance, often around 254 nm. researchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the run, provides a rapid and efficient means for quantification. scispace.com

| Parameter | Condition 1 (Ceftezole) researchgate.net | Condition 2 (Cefazolin Sodium) dovepress.com | Condition 3 (Cephalosporin Mix) |

|---|---|---|---|

| Column | C18 (e.g., YMC-Pack ODS-A, 150mm × 4.6mm, 5µm) | C18 (e.g., Hibar® µBondapak®, dimensions not specified) | C8 (e.g., Agilent, 250 mm × 4.6 mm, 5.0 µm) |

| Mobile Phase | Citral solution:Acetonitrile (90:10) | Acetonitrile:Monobasic sodium phosphate (B84403) buffer (17:83) | 0.1 M Ammonium acetate (B1210297) buffer (pH 5.6):Acetonitrile (95:5 v/v) |

| Flow Rate | Not specified | 1.0 mL/min | 0.8 mL/min |

| Detection Wavelength | 254 nm | 254 nm | 250 nm |

| Column Temperature | Not specified | Not specified | 30°C |

For an HPLC method to be considered reliable for routine analysis, it must undergo rigorous validation in accordance with guidelines from the International Conference on Harmonisation (ICH). This process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration is demonstrated. For Ceftezole sodium, linearity is often established over a specific concentration range, with correlation coefficients (r) typically exceeding 0.999. researchgate.netdovepress.com One study showed a linear range of 1.01–100.74 μg/mL for Ceftezole. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. dovepress.com For a Ceftezole method, the concentration limit was reported as 0.03 μg/mL, and the minimum detectable concentration was 0.1 μg/mL. researchgate.net Another method for a similar cephalosporin, cefazolin (B47455) sodium, reported an LOD of 12.92 ng/mL and an LOQ of 43.09 ng/mL. dovepress.comresearchgate.net

Precision: This parameter assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples.

Accuracy: Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix. dovepress.com For cefazolin sodium, drug recovery was reported to be between 98.35% and 100.86%. dovepress.comresearchgate.net

Selectivity/Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net

Robustness: The robustness of a method is its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Ceftezole researchgate.net | Cefazolin Sodium dovepress.comresearchgate.net | Cephalosporin Mix |

|---|---|---|---|

| Linearity Range | 1.01–100.74 μg/mL | 5–100 µg/mL | 0.5–50 μg/mL |

| Correlation Coefficient (r or r²) | r=1.0000 | r > 0.9995 | r² = 0.9999 |

| LOD | 0.1 μg/mL (minimum detectable concentration) | 12.92 ng/mL | 0.018–0.03 µg/mL |

| LOQ | 0.03 μg/mL (concentration limit) | 43.09 ng/mL | 0.056–0.09 µg/mL |

| Accuracy (% Recovery) | Not specified | 98.35%–100.86% | Not specified |

Impurity profiling is a critical aspect of drug development and quality control, aimed at the detection, identification, and quantification of impurities in pharmaceutical substances. For Ceftezole sodium, this includes monitoring for degradation products, such as ∆-2 isomers, and intermediates from the synthesis process. hejiachemicaltech.com While HPLC with UV detection is suitable for quantifying known impurities, its ability to identify unknown compounds is limited.

The hyphenation of HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides a powerful tool for the structural elucidation of unknown impurities. magtechjournal.com In an HPLC-MS/MS system, after separation by HPLC, the eluent is directed to a mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. By selecting a specific ion and subjecting it to fragmentation, a unique fragmentation pattern (MS/MS spectrum) is generated, which acts as a "fingerprint" for structural identification. magtechjournal.com This technique allows for the identification of isomeric compounds, homologs, and degradation products, even at trace levels. magtechjournal.com

While one-dimensional HPLC (1D-HPLC) is effective for many applications, it can lack the necessary peak capacity to resolve all components in highly complex samples, such as crude reaction mixtures or forced degradation samples of Ceftezole sodium. americanpharmaceuticalreview.comchromatographyonline.com Two-dimensional HPLC (2D-HPLC) significantly enhances separation power by combining two different chromatographic separations. chromatographyonline.com

In a typical 2D-HPLC setup, fractions from the first dimension (¹D) column are transferred to a second dimension (²D) column for further separation. americanpharmaceuticalreview.com For maximum resolution, the separation mechanisms in the two dimensions should be as different (orthogonal) as possible, for example, combining reversed-phase chromatography with ion-exchange or hydrophilic interaction chromatography (HILIC). nih.gov

This technique is particularly useful for:

Resolving co-eluting peaks to ensure accurate quantification of impurities. americanpharmaceuticalreview.com

Peak purity assessment by subjecting a single ¹D peak to a second, orthogonal separation. americanpharmaceuticalreview.com

Facilitating MS compatibility by using the second dimension to remove non-volatile salts from the ¹D mobile phase before introduction to the MS detector. chromatographyonline.comtaylorfrancis.com

The application of 2D-HPLC can provide a much more detailed and accurate impurity profile of Ceftezole sodium than is achievable with 1D-HPLC alone. nih.gov

Capillary Zone Electrophoresis (CZE) Techniques

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field within a narrow-bore capillary. usp.org It offers advantages over HPLC, including rapid method development, low consumption of sample and reagents, and extremely high separation efficiency. nih.gov

The successful separation of Ceftezole sodium by CZE depends on the careful optimization of several key parameters that influence the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) within the capillary. nih.gov

Background Electrolyte (BGE) and pH: The composition and pH of the BGE are crucial. nih.gov The pH determines the charge state of both the analyte and the inner wall of the fused-silica capillary. For cephalosporins, phosphate or borate (B1201080) buffers are commonly used. nih.govatlantis-press.com In one study analyzing Ceftezole sodium, a 20 mmol/L borax (B76245) solution was chosen as the BGE. atlantis-press.com The pH of the BGE influences the separation by altering the charge-to-mass ratio of the analytes. nih.gov

Applied Voltage: The applied voltage is the driving force for the separation. Higher voltages generally lead to shorter analysis times and sharper peaks, but excessive voltage can cause Joule heating, which can degrade the separation performance. A voltage of 16 kV was found to be effective for the analysis of Ceftezole sodium. atlantis-press.com

Temperature: Capillary temperature affects the viscosity of the BGE and, consequently, the migration times and EOF. Maintaining a constant temperature, often around 25°C, is essential for reproducible results. nih.gov

Detection: As with HPLC, UV detection is standard. A detection wavelength of 254 nm has been successfully used for Ceftezole sodium analysis by CZE. atlantis-press.com

By optimizing these conditions, CZE can serve as a valuable alternative or complementary technique to HPLC for the analysis of Ceftezole sodium. atlantis-press.com

| Parameter | Condition for Ceftezole Sodium atlantis-press.com | Condition for Cephalosporin Mix tbzmed.ac.ir |

|---|---|---|

| Background Electrolyte (BGE) | 20 mmol/L borax solution | 25 mM disodium (B8443419) hydrogenophosphate - 25 mM sodium dihydrogenophosphate |

| pH | Not specified | 7.00 |

| Applied Voltage | 16 kV | +25 kV |

| Temperature | Not specified | 25°C |

| Detection Wavelength | 254 nm | 210 nm |

Spectrophotometric Detection Methods

Spectrophotometric techniques are fundamental in the analytical chemistry of pharmaceuticals, offering robust methods for quantification and stability assessment. These methods rely on the principle that molecules absorb light at specific wavelengths. For Ceftezole sodium, both UV-Vis spectrophotometry and chemiluminescence have been explored as analytical tools.

UV-Vis Spectrophotometry in Quantification and Degradation Studies

UV-Vis spectrophotometry is a widely utilized analytical technique for the quantification of pharmaceuticals due to its simplicity, cost-effectiveness, and rapid analysis times. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. While UV-Vis spectrophotometry is a common method for the analysis of cephalosporins, detailed, publicly available research specifying a validated UV-Vis spectrophotometric method for the direct quantification of Ceftezole sodium, including its specific maximum absorbance wavelength (λmax) and linear range, is not readily found in the reviewed scientific literature.

Similarly, formal stability-indicating and forced degradation studies of Ceftezole sodium using UV-Vis spectrophotometry are not extensively documented in accessible literature. Such studies are crucial for identifying the degradation pathways and the stability profile of the drug under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. The absence of specific published methods for Ceftezole sodium suggests a potential gap in the literature that could be addressed by future research to develop and validate a simple, stability-indicating UV-Vis spectrophotometric method for this compound.

Chemiluminescence Detection in Flow Injection Analysis Systems

A highly sensitive and rapid analytical method for the determination of Ceftezole sodium has been developed utilizing chemiluminescence (CL) detection coupled with a flow injection analysis (FIA) system. This method is based on the enhancing effect of Ceftezole sodium on the chemiluminescence produced by the luminol-potassium ferricyanide (B76249) system in a sodium hydroxide (B78521) medium. The introduction of Ceftezole sodium into the system significantly increases the intensity of the emitted light, and this enhancement is directly proportional to the concentration of the drug.

This flow-injection chemiluminescence method offers several advantages, including high sensitivity, a wide linear range, and a low detection limit. The instrumentation is straightforward, and the analysis is rapid and reproducible. Under optimal conditions, the relative chemiluminescence intensity is proportional to the concentration of Ceftezole sodium.

Key findings from the research on this method are summarized in the table below:

| Parameter | Value |

| Linear Range | 1.0 x 10⁻⁷ to 1.0 x 10⁻⁴ g/mL |

| Limit of Detection (LOD) | 3.0 x 10⁻⁸ g/mL |

| Relative Standard Deviation (RSD) | 1.6% (for 11 parallel measurements of 7.0 x 10⁻⁶ g/mL Ceftezole sodium) |

This method has been successfully applied to the determination of Ceftezole sodium in both synthetic and real samples, demonstrating its practicality and reliability for pharmaceutical analysis.

Pharmacokinetic Pharmacodynamic Pk/pd Modeling and Simulation in Vitro/preclinical

In Vitro PK/PD Models for Antimicrobial Activity

In vitro pharmacokinetic-pharmacodynamic (PK/PD) models are essential tools for evaluating the antimicrobial activity of drugs like Ceftezole (B193878) sodium under dynamic conditions that mimic human physiological exposure. springernature.com These models provide valuable insights into the dose-exposure-response relationship, helping to guide the design of effective treatment schedules. anesth-pain-med.orgnih.gov By simulating the fluctuating concentrations of an antimicrobial agent in the body, these systems allow for the characterization of its bacterial killing kinetics and the determination of key PK/PD indices that predict efficacy. nih.gov Dynamic models are considered more clinically relevant than static tests like minimum inhibitory concentration (MIC) determination because they account for the time course of drug exposure. mdpi.com

The foundation of PK/PD modeling lies in the mathematical description of bacterial population dynamics in the presence of an antimicrobial agent. The rate of change in the bacterial population is typically expressed as the difference between the natural growth rate of the bacteria and the killing rate induced by the drug. researchgate.net

Bacterial growth in the absence of a drug can be described by various models, such as a simple linear growth rate during the exponential phase or more complex models like the logistic or Gompertz functions, which account for a carrying capacity or maximum population size. nih.gov

The relationship between the concentration of an antimicrobial agent and its effect (the rate of bacterial killing) is often nonlinear and can be effectively described by a sigmoid Emax model, also known as the Hill equation. anesth-pain-med.orgnih.gov This model is a cornerstone of pharmacodynamic analysis and is widely used for characterizing the exposure-response relationship of antibiotics. nih.govmdpi.com

The key parameters of the sigmoid Emax model are:

Emax : The maximum bactericidal effect (killing rate) achievable with the drug.

EC50 : The drug concentration that produces 50% of the maximum effect. This parameter is a measure of the drug's potency.

Hill Coefficient (γ or n) : A parameter that describes the steepness of the concentration-effect curve. A higher Hill coefficient indicates a more sensitive or switch-like response to changes in drug concentration. anesth-pain-med.orgnih.gov

A primary goal of in vitro PK/PD modeling is to generate data that can reliably predict the in vivo and, ultimately, the clinical efficacy of an antibiotic. nih.gov Dynamic in vitro systems, such as one-compartment models and hollow-fiber infection models (HFIM), are designed to simulate human pharmacokinetic profiles, thereby enhancing the translatability of the findings. springernature.commdpi.com

These models allow for the evaluation of different dosing regimens and their impact on both bacterial eradication and the suppression of resistance. mdpi.com The data generated can help identify the PK/PD index (e.g., the percentage of the dosing interval that drug concentrations remain above the MIC (%T>MIC), the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), or the ratio of peak concentration to the MIC (Cmax/MIC)) that best correlates with the antimicrobial effect. For cephalosporins, %T>MIC is often the most predictive index. The accuracy of these predictions relies on incorporating relevant biological parameters, such as the stability of the drug in the test medium. Ceftezole has been shown to be relatively stable in nutrient broth and is minimally degraded in rat serum or tissue homogenates, which are important considerations for the design of predictive experimental systems. nih.gov

Integration of Pharmacokinetic and Pharmacodynamic Data for Optimal Regimen Design (in vitro/preclinical)

The integration of pharmacokinetic and pharmacodynamic data through PK/PD modeling is a powerful approach for optimizing dosage regimens. nih.govnih.gov By combining the time course of drug concentration (PK) with the concentration-dependent effect on bacteria (PD) within a single mathematical framework, it is possible to move beyond simple dose-titration studies to rationally design regimens that maximize therapeutic success. nih.gov

In an in vitro setting, this involves simulating various human PK profiles in a model system (e.g., a one-compartment model) and observing the resultant bacterial response over time. This allows researchers to explore the impact of different doses, dosing intervals, and infusion times on bacterial killing. The ultimate aim is to identify a regimen that achieves the target PK/PD index associated with maximal efficacy and, increasingly, the suppression of antimicrobial resistance. mdpi.commdpi.com This integrated approach provides a robust, quantitative basis for selecting promising dosing schedules for further evaluation in preclinical and clinical trials. nih.gov

Impact of Initial Inoculum Concentration on PK/PD Outcomes (in vitro)

The initial concentration of bacteria, or inoculum, can significantly influence the efficacy of an antibiotic, a phenomenon known as the inoculum effect. nih.gov For some antibiotic-pathogen combinations, a higher starting inoculum leads to a reduced antimicrobial effect, which can be due to factors like drug degradation by bacterial enzymes (e.g., β-lactamases), an increased number of binding targets, or altered bacterial physiology in dense populations. nih.govnih.gov

However, the magnitude of the inoculum effect varies. In early in vitro studies of Ceftezole sodium, its antimicrobial activity was reported to be "little affected by the inoculum size." nih.gov This suggests that for Ceftezole, the inoculum effect may be less pronounced compared to other antibiotics where it is a significant factor in determining treatment outcomes. Understanding this characteristic is crucial for PK/PD models, as it influences the conditions under which the antibiotic is expected to be effective.

Modeling the Emergence and Suppression of Resistance within PK/PD Frameworks

A critical application of modern PK/PD modeling is to understand and predict the evolution of antimicrobial resistance. nih.gov These frameworks can be extended to include subpopulations of bacteria with varying degrees of susceptibility to a drug, allowing researchers to model how different drug exposures select for or suppress the growth of resistant mutants. mdpi.com

In vitro models like the HFIM are considered invaluable tools for studying the drug exposures required to prevent resistance amplification. mdpi.com Generally, the PK/PD targets needed to suppress resistance are higher than those required for simply killing the susceptible population. mdpi.com

For Ceftezole sodium, early in vitro experiments tracked the development of resistance over multiple exposures. The findings showed that the increase in resistance was gradual and comparable to, or even slower than, that observed with other cephalosporins of the time. nih.gov This type of data is fundamental for constructing and validating mathematical models that aim to predict the likelihood of resistance emergence under different therapeutic scenarios.

Table 1: Development of In Vitro Resistance to Ceftezole and Other Antibiotics

This table summarizes the fold-increase in the Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus 209p and Escherichia coli NIHJ after 16 serial transfers in broth containing sub-inhibitory concentrations of each antibiotic. Data is sourced from Tsuchiya et al. (1978). nih.gov

| Compound | Organism | Initial MIC (µg/mL) | MIC after 16 Transfers (µg/mL) | Fold Increase in MIC |

| Ceftezole | S. aureus 209p | 0.2 | 25 | 125 |

| Cephaloridine (B1668813) | S. aureus 209p | 0.1 | 50 | 500 |

| Cephalothin (B1668815) | S. aureus 209p | 0.1 | 12.5 | 125 |

| Cefazolin (B47455) | S. aureus 209p | 0.2 | 50 | 250 |

| Ceftezole | E. coli NIHJ | 3.13 | 100 | 32 |

| Cephaloridine | E. coli NIHJ | 3.13 | >400 | >128 |

| Cephalothin | E. coli NIHJ | 3.13 | 100 | 32 |

| Cefazolin | E. coli NIHJ | 1.56 | 50 | 32 |

| Ampicillin (B1664943) | E. coli NIHJ | 1.56 | >400 | >256 |

Chemical Stability and Degradation Pathways of Ceftezole Sodium

Forced Degradation Studies for Pathway Elucidation

Forced degradation, or stress testing, is a fundamental process in pharmaceutical development used to identify the likely degradation products and establish the intrinsic stability of a drug substance. nih.govveeprho.com These studies involve subjecting the API to conditions more severe than those used in accelerated stability testing, such as exposure to various pH levels, heat, light, and oxidizing agents. nih.govhejiachemicaltech.comhejiachemicaltech.com The data gathered from these studies are crucial for elucidating degradation pathways, developing and validating stability-indicating analytical methods, and informing the development of robust drug formulations. nih.govveeprho.com For Ceftezole (B193878) sodium, a cephalosporin (B10832234) antibiotic, forced degradation studies are particularly important due to the inherent reactivity of the β-lactam ring, which is susceptible to hydrolysis. hejiachemicaltech.com Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for conducting these stress tests to ensure a comprehensive understanding of a drug's stability profile. hejiachemicaltech.comnih.gov

The stability of Ceftezole sodium in aqueous solutions is significantly influenced by pH, primarily due to the risk of hydrolysis of the β-lactam ring. hejiachemicaltech.com The degradation kinetics are often studied across a wide pH range to identify the conditions of maximum stability. For Ceftezole sodium, maintaining a pH between 4.5 and 7.0 is critical to prevent hydrolysis and preserve its potency. hejiachemicaltech.comhejiachemicaltech.com

Studies on structurally related cephalosporins provide further insight into pH-dependent degradation. For instance, Cefotaxime (B1668864) sodium exhibits maximum stability in the pH range of 4.5 to 6.5. nih.gov Its degradation follows pseudo-first-order kinetics and is catalyzed by both hydrogen and hydroxide (B78521) ions outside of this stable range. nih.gov In acidic or neutral environments, Cefotaxime sodium showed no primary salt effects; however, a positive salt effect, indicating an increased degradation rate, was observed at a pH of 8.94. nih.gov The degradation pathway involves two parallel reactions: cleavage of the β-lactam ring and de-esterification at the C-3 position. nih.govnih.gov Similarly, forced degradation of Cefazolin (B47455) sodium demonstrates significant decomposition under both acidic and alkaline conditions. nih.govresearchgate.net

The rate of degradation is typically quantified by a rate constant (k), where a higher value indicates lower stability.

| pH | Degradation Rate Constant (k) x 10-2 min-1 | Relative Stability |

|---|---|---|

| 0.01 | 0.5882 | Low |

| 1.0 | 0.0885 | High |

| 4.0 | 0.0689 | High |

| 10.0 | 0.7418 | Very Low |

Data adapted from a study on Nitazoxanide to illustrate pH effects on stability kinetics. semanticscholar.org

Thermal stress is a key component of forced degradation studies used to evaluate the stability of a drug substance at elevated temperatures. hejiachemicaltech.comnih.gov The thermal stability of Ceftezole sodium is complicated by its existence in different crystalline forms, known as polymorphs. nih.govresearchgate.net Ceftezole sodium monohydrate has been shown to exist in at least two different crystal forms, Type I and Type II, which exhibit different thermal behaviors. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize these forms. The water molecules in the crystal lattice are bound differently in each form, leading to their loss at different temperature ranges. The Type I crystal form is considered to be more thermally stable than the Type II form. nih.govresearchgate.net

| Crystal Form | Temperature Range for Water Loss (°C) | Relative Thermal Stability |

|---|---|---|

| Type I | 35 - 117 | More Stable |

| Type II | 110 - 160 | Less Stable |

Data derived from studies on the crystalline characteristics of Ceftezole sodium. nih.gov

Kinetic analysis of the thermal decomposition of other cephalosporins, such as cephalexin (B21000) and cefoperazone, using TG and DSC data, reveals complex, multi-step degradation processes that cannot be adequately described by simple, single-step kinetic models. nih.govresearchgate.net

Photostability is an important parameter in assessing the stability of Ceftezole sodium, as exposure to light can induce degradation. hejiachemicaltech.com Photostability testing is conducted according to ICH Q1B guidelines, which specify exposure to a controlled amount of UV and visible light. hejiachemicaltech.com A typical test might involve exposing the drug substance to 1.2 million lux-hours of light to determine if there is any significant loss in potency. hejiachemicaltech.com

Studies on the related compound Cefazolin sodium show that it is susceptible to photolytic degradation. nih.govresearchgate.net The degradation process can be influenced by other factors, such as pH; one study found that photolytic degradation was optimized at a pH of 3.5 under UV light exposure. nih.gov Prolonged exposure of Cefazolin to UV light resulted in a noticeable color change to a deeper yellow and a significant reduction in the concentration of the parent compound, with only 28.1% remaining after 361 hours. researchgate.net These findings underscore the necessity of protecting Ceftezole sodium from light during storage and handling.

The ionic strength of a solution can affect the stability of a drug substance by influencing reaction rates. While specific studies on the effect of ionic strength on Ceftezole sodium are not widely available, research on other cephalosporins provides relevant insights. A study on Cefotaxime sodium found that while there were no primary salt effects in acidic or neutral solutions, a positive salt effect was observed at pH 8.94, meaning the degradation rate increased with ionic strength in alkaline conditions. nih.gov

The impact of ionic strength is dependent on the specific drug molecule and its degradation mechanism. For some proteins, increasing ionic strength through the addition of salts like sodium chloride or sodium phosphate (B84403) can lead to an increase in thermal stability. nih.gov Conversely, for other compounds, changes in ionic strength can negatively impact stability and other functional properties. nih.gov Therefore, controlling the ionic environment is an important consideration in the formulation of liquid preparations of Ceftezole sodium.

Oxidation is a common degradation pathway for pharmaceuticals and is a required component of forced degradation studies. hejiachemicaltech.commdpi.com Ceftezole sodium is subjected to oxidative stress, typically using hydrogen peroxide, to identify potential oxidative degradation products. hejiachemicaltech.comnih.govjpsbr.org The β-lactam structure of cephalosporins can be susceptible to oxidation, leading to a loss of antibacterial activity.

Forced degradation studies on the closely related Cefazolin sodium demonstrate its sensitivity to oxidation. After 74 hours of exposure to an oxidizing agent, only 3.6% of the initial Cefazolin remained, indicating a rapid and extensive degradation process. researchgate.net Oxidative reactions in pharmaceuticals can be mechanistically complex, involving processes such as autoxidation mediated by free radicals. mdpi.com These studies highlight the importance of protecting Ceftezole sodium from oxidative conditions, for instance by limiting oxygen exposure during manufacturing and packaging. hejiachemicaltech.com

| Stress Condition | Exposure Time (hours) | Remaining Parent Drug (%) |

|---|---|---|

| Acidic | 125 | ~20% |

| Alkaline | 5 | ~1.3% |

| Oxidative | 74 | 3.6% |

| UV Light | 361 | 28.1% |

Data from a forced degradation study on the structurally similar Cefazolin sodium. researchgate.net

Identification and Characterization of Degradation Products

A primary objective of forced degradation studies is the identification and characterization of impurities and degradation products. nih.govnih.gov Regulatory authorities require the characterization of any unknown impurity present at a level greater than 0.1%. nih.gov Advanced analytical techniques are employed for this purpose, including High-Performance Liquid Chromatography (HPLC) for separation and detection, and mass spectrometry (LC-MS, LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy for structural elucidation. nih.govresearchgate.net

While a specific, exhaustive list of Ceftezole sodium degradation products is not detailed in the provided literature, studies on Cefazolin sodium offer a strong indication of the types of degradants that may form due to their structural similarity. Under various stress conditions (acidic, basic, oxidative, photolytic), several degradation products of Cefazolin have been isolated and identified. nih.gov

| Degradation Product Name | Formation Condition(s) |

|---|---|

| 7-epimer of cefazolin | Stress Degradation |

| 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) | Stress Degradation |

| Cefazolin lactone | Stress Degradation |

| Cefazoloic acid | Stress Degradation |

| N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide | Acidic, Photolytic |

| 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | Base |

These degradation products were identified for Cefazolin sodium and serve as likely analogues for Ceftezole sodium degradation. nih.gov

Mass Spectrometric Techniques for Impurity Structure Elucidation

The identification and characterization of impurities and degradation products are crucial for ensuring the quality of Ceftezole sodium. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable analytical tool for this purpose, offering high sensitivity and specificity for the structural elucidation of unknown compounds. synthinkchemicals.com The general approach involves subjecting the API to forced degradation studies under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. hejiachemicaltech.comactascientific.com

The process of impurity elucidation using LC-MS/MS typically follows several key steps. First, the degradation sample mixture is separated using a liquid chromatography system, often a High-Performance Liquid Chromatography (HPLC) system. synthinkchemicals.com Following separation, the components are introduced into the mass spectrometer. Mass spectrometry provides the molecular weight of the impurities and, through tandem MS (MS/MS) techniques, detailed structural information is obtained by analyzing the fragmentation patterns of the parent ions. synthinkchemicals.comchromatographyonline.com

In a typical MS/MS experiment, the impurity ions are first isolated and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" that helps in piecing together the original structure. By studying the fragmentation pathways of the parent drug, Ceftezole sodium, a better understanding of the fragmentation of its degradation products can be achieved, aiding in their structural identification. nih.gov While specific mass spectrometric studies detailing the degradation products of Ceftezole sodium are not extensively published, research on structurally similar cephalosporins, such as Cefazolin sodium and Cefsulodin, demonstrates the utility of this technique. nih.govnih.gov For instance, studies on Cefazolin have identified degradation products resulting from the cleavage of the β-lactam ring and modifications of its side chains, with structures confirmed by analyzing their unique mass-to-charge (m/z) ratios and fragmentation patterns. nih.gov This established methodology is directly applicable to investigating the degradation pathways of Ceftezole sodium.

Solid-State Stability Investigations and Polymorphism Effects

The stability of Ceftezole sodium in its solid form is significantly influenced by its crystalline structure. The existence of different crystalline forms, known as polymorphs, can lead to variations in physical and chemical properties, including melting point, solubility, and stability. thermalsupport.comomicsonline.org Amorphous forms of cephalosporins are often less stable and more difficult to purify than their crystalline counterparts.

Research into the crystalline characteristics of Ceftezole sodium has revealed that it can exist as a monohydrate with at least two distinct polymorphic forms, designated as Type I and Type II. nih.govresearchgate.net These forms can be obtained from different crystallization conditions, such as the choice of solvent, and exhibit different thermal stabilities. nih.gov Analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and characterizing these polymorphs. nih.govnih.gov

| Property | Type I Crystal Form | Type II Crystal Form |

|---|---|---|

| Characteristic PXRD Peaks (2θ) | 8°, 18° | 9°, 18.6° |

| TGA Water Loss Temperature | 35°C - 117°C | 110°C - 160°C |

| Relative Stability | More stable | Less stable |

Solution Stability and Formulation Science Considerations (academic focus)

Ceftezole sodium, like many β-lactam antibiotics, is susceptible to degradation in aqueous solutions, with hydrolysis being a primary degradation pathway. hejiachemicaltech.comiipseries.org The stability of the β-lactam ring is highly dependent on the pH of the solution. scribd.com For Ceftezole sodium formulations, maintaining the pH within a range of 4.5 to 7.0 is crucial to prevent significant hydrolysis and potency loss. hejiachemicaltech.com

The degradation kinetics of cephalosporins in aqueous solutions often follow pseudo-first-order kinetics. nih.gov The rate of degradation is influenced by factors including pH, temperature, ionic strength, and buffer species. scribd.comnih.gov Studies on other cephalosporins show that degradation can be catalyzed by hydrogen ions (acid-catalyzed) and hydroxide ions (base-catalyzed). nih.govnih.gov The most common degradation routes involve the cleavage of the four-membered β-lactam ring, which is the pharmacologically active core of the molecule. This leads to the formation of inactive degradation products. nih.gov

While specific pH-rate profiles and activation energies for Ceftezole sodium are not widely detailed in the available literature, the behavior of similar cephalosporins provides a useful framework. For example, studies on cefotaxime sodium show it has maximum stability in the pH region of 4.5 to 6.5. nih.gov Outside of this optimal range, both acid and base catalysis significantly increase the rate of degradation. nih.gov Formulation strategies to enhance the solution stability of Ceftezole sodium would therefore focus on optimizing the pH with appropriate buffer systems and potentially controlling the temperature during storage and administration. uobasrah.edu.iq Forced degradation studies under acidic, alkaline, and oxidative stress are employed to identify the likely degradation products and establish stability-indicating analytical methods for quality control. hejiachemicaltech.com

Biochemical and Molecular Interactions of Ceftezole Sodium Non Pbp Mediated

In-depth Analysis of Alpha-Glucosidase Binding Mechanisms and Inhibition Specificity

Recent studies have identified Ceftezole (B193878) as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govresearchgate.net The interaction between ceftezole and yeast α-glucosidase has been characterized as reversible and non-competitive. nih.govresearchgate.net

The inhibitory activity of ceftezole on α-glucosidase is dose-responsive. researchgate.net A key finding in the mechanism of inhibition is the significant increase in inhibitory potency when ceftezole is pre-incubated with the enzyme. researchgate.net This suggests that a conformational change or a time-dependent binding process enhances the inhibitory effect. The inhibition constant (Ki) was determined to be 5.78 x 10⁻⁷ M when the enzyme was pretreated with ceftezole, highlighting a strong inhibitory action. nih.govresearchgate.net

Further investigation into the binding specificity revealed that the presence of glucose, the natural substrate for α-glucosidase, impacts ceftezole's inhibitory effect. The IC₅₀ value for ceftezole increased more than fivefold in the presence of 2 mM glucose. researchgate.net This observation suggests that ceftezole may either function as a glucose analog, competing for the same binding site, or it may bind to the glucose-binding site on the α-glucosidase enzyme. researchgate.net

| Parameter | Value | Condition |

|---|---|---|

| Inhibition Type | Non-competitive, Reversible | - |

| Ki Value | 5.78 x 10⁻⁷ M (0.578 µM) | With 1-hour pre-incubation of enzyme with ceftezole |

| Effect of Glucose | >5-fold increase in IC₅₀ | In the presence of 2 mM glucose |

Effect on Gene Expression Profiles Relevant to Metabolic Regulation

Beyond direct enzyme inhibition, ceftezole has been observed to modulate the expression of genes that are pivotal in metabolic regulation. In an in vivo model, treatment with ceftezole led to a slight decrease in the mRNA expression levels of several key metabolic regulators. nih.gov

The affected genes include:

Glycogen (B147801) Synthase Kinase-3 (GSK-3): A crucial enzyme in glycogen metabolism and insulin (B600854) signaling.

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): A nuclear receptor that plays a significant role in adipogenesis and glucose metabolism.

Uncoupling Protein-3 (UCP-3): A mitochondrial transporter protein implicated in energy expenditure and fatty acid metabolism. nih.gov

The downregulation of these specific genes suggests that ceftezole may have broader effects on metabolic pathways beyond its direct impact on carbohydrate digestion. nih.gov

| Gene | Function | Observed Effect of Ceftezole |

|---|---|---|

| Glycogen Synthase Kinase-3 (GSK-3) | Enzyme in glycogen metabolism and insulin signaling | Slightly decreased mRNA expression |

| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Nuclear receptor in adipogenesis and glucose metabolism | Slightly decreased mRNA expression |

| Uncoupling Protein-3 (UCP-3) | Mitochondrial transporter in energy expenditure | Slightly decreased mRNA expression |

Exploration of Other Potential Enzyme Inhibition or Activation Profiles

Current research on the non-PBP mediated effects of ceftezole sodium has predominantly focused on its potent inhibition of α-glucosidase. nih.govresearchgate.nettargetmol.com While its primary mechanism of antibacterial action involves the inhibition of penicillin-binding proteins, this is outside the scope of the non-PBP mediated interactions discussed here. pharmacompass.comnih.gov To date, published scientific literature has not extensively reported on the inhibition or activation of other specific enzymes by ceftezole sodium beyond α-glucosidase. Further research is required to explore other potential enzymatic interactions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Ceftezole Sodium’s purity and impurity profiles?

- Methodological Answer : Utilize hyphenated techniques such as 2D-UPLC-MS (two-dimensional ultra-performance liquid chromatography coupled with mass spectrometry) to separate and identify impurities. Key steps include:

- Sample preparation : Dissolve Ceftezole Sodium in a pH-adjusted mobile phase to mimic physiological conditions.

- Column selection : Use a C18 column for primary separation and a hydrophilic interaction chromatography (HILIC) column for secondary separation to resolve polar impurities.

- Validation : Assess linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1%) per ICH guidelines .

- Table : Common impurities detected via 2D-UPLC-MS in Ceftezole Sodium:

| Impurity ID | Retention Time (min) | m/z Ratio | Probable Structure |

|---|---|---|---|

| Imp-A | 8.2 | 456.3 | Dehydrocephalosporin |

| Imp-B | 12.7 | 489.1 | Oxidative dimer |

Q. How should researchers design stability studies for Ceftezole Sodium under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Use a factorial design to test combinations of pH (4.0–8.0) and temperature (25°C–40°C). Prepare solutions in phosphate buffer and monitor degradation via HPLC-UV at 254 nm.

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis vs. oxidation).

- Statistical Validation : Use ANOVA to confirm significance of factors (p < 0.05) and ensure sample replicates (n ≥ 3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between accelerated and real-time studies for Ceftezole Sodium?

- Methodological Answer :